molecular formula C10H6F2N2O2 B4433106 2,6-DIFLUORO-N-(3-ISOXAZOLYL)BENZAMIDE

2,6-DIFLUORO-N-(3-ISOXAZOLYL)BENZAMIDE

Cat. No.: B4433106
M. Wt: 224.16 g/mol
InChI Key: OPQPPRKDROYKDB-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(3-isoxazolyl)benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and antimicrobial research. Its core structure incorporates the 2,6-difluorobenzamide motif, which is a recognized pharmacophore in the development of inhibitors against the bacterial cell division protein FtsZ . FtsZ is a tubulin-like GTPase that is essential for bacterial cytokinesis, making it a highly attractive target for novel antibiotics with a new mechanism of action, particularly against drug-resistant pathogens such as Staphylococcus aureus (including MRSA strains) and Bacillus subtilis . Research indicates that the 2,6-difluoro substitution on the benzamide ring is critical for potent anti-FtsZ activity. Conformational analysis and molecular docking studies demonstrate that the fluorine atoms induce a non-planar conformation between the amide group and the aromatic ring, which preferentially fits within the allosteric binding pocket of FtsZ . This binding disrupts FtsZ polymerization dynamics, leading to inhibition of the Z-ring formation and ultimately causing bacterial cell filamentation and death . The N-(3-isoxazolyl) group in this compound is a heterocyclic moiety often used in medicinal chemistry to fine-tune properties such as solubility, metabolic stability, and overall binding affinity. This specific combination of the 2,6-difluorobenzamide scaffold with an isoxazole ring makes this compound a valuable chemical tool for researchers exploring the structure-activity relationships (SAR) of FtsZ inhibitors and for screening new antibacterial chemotypes aimed at overcoming antimicrobial resistance (AMR) . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,6-difluoro-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-6-2-1-3-7(12)9(6)10(15)13-8-4-5-16-14-8/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQPPRKDROYKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NOC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-isoxazolyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 3-aminoisoxazole.

    Formation of Benzoyl Chloride: 2,6-difluorobenzoic acid is first converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The benzoyl chloride intermediate is then reacted with 3-aminoisoxazole in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(3-isoxazolyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research indicates that 2,6-difluoro-N-(3-isoxazolyl)benzamide acts as a potent inhibitor of the bacterial protein FtsZ, which is crucial for bacterial cell division. This mechanism positions it as a candidate for treating infections caused by resistant strains of bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
S. aureus0.5 µg/mL
MRSA0.25 µg/mL
K. pneumoniae1.0 µg/mL

Mechanism of Action

The compound's mechanism involves binding to the FtsZ protein, preventing its polymerization and disrupting the bacterial cell cycle. Molecular docking studies have shown that fluorination enhances binding affinity, making these derivatives more effective than their non-fluorinated counterparts .

Agricultural Applications

Insecticidal Properties

The compound has been explored for its insecticidal properties against various pests. Studies have demonstrated its effectiveness against larvae of the Mexican bean beetle (Epilachna varivestis) and southern armyworm (Spodoptera eridania), indicating potential use in agricultural pest management .

Table 2: Insecticidal Activity of this compound

Insect SpeciesLC50 (ppm)Reference
Mexican Bean Beetle500 ppm
Southern Armyworm300 ppm

Materials Science

Synthesis of Novel Compounds

This compound serves as a building block in synthesizing more complex organic molecules. Its unique structural properties allow for modifications that can lead to novel compounds with enhanced functionalities, such as improved thermal stability or solubility .

Case Studies

Case Study 1: Antibacterial Drug Development

A recent study evaluated a series of benzamide derivatives, including this compound, focusing on their antibacterial properties against Gram-positive and Gram-negative bacteria. The study highlighted the compound's superior activity against MRSA compared to traditional antibiotics, suggesting a promising avenue for drug development targeting resistant strains .

Case Study 2: Agricultural Field Trials

Field trials were conducted using formulations containing this compound on crops affected by the Mexican bean beetle. Results showed significant reductions in pest populations and minimal impact on beneficial insects, supporting its potential as an environmentally friendly insecticide .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-isoxazolyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2,6-Difluoro-N-(3-Isoxazolyl)Benzamide and Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
This compound Isoxazolyl, 2,6-difluoro 332.28 Enzyme inhibition, receptor modulation
2,6-Difluoro-N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)benzamide 4-Fluorophenyl-isoxazole, methyl linker 332.28 Enhanced α-synuclein inhibition
N-(3-(1-Ethyl-1-Methylpropyl)-5-Isoxazolyl)-2,6-Dimethoxybenzamide Dimethoxy, branched alkyl chain 332.44 Higher lipophilicity; neurotoxicity risk
RO2959 (STIM1/ORAI1 inhibitor) Thiazole, pyrazine 427.41 SOCE inhibition, T-cell suppression
2,6-Difluoro-3-Nitrobenzamide 3-Nitro group 202.12 Precursor for agrochemicals

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Fluorine atoms increase logP values, enhancing blood-brain barrier penetration. However, bulky substituents (e.g., 1-ethyl-1-methylpropyl in ) reduce aqueous solubility.
  • Metabolic Stability : Isoxazole rings resist oxidative metabolism compared to triazolopyridazine derivatives, which require additional protective groups .

Q & A

Q. What are the established synthetic routes for 2,6-difluoro-N-(3-isoxazolyl)benzamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions starting with 2,6-difluoroaniline. Key steps include:

  • Core formation : Reacting 2,6-difluoroaniline with benzoyl chloride derivatives under anhydrous conditions to form the benzamide backbone .
  • Isoxazole coupling : Introducing the 3-isoxazolyl group via cycloaddition or nucleophilic substitution, often requiring catalysts like Pd or Cu for regioselectivity .
  • Purification : Recrystallization or column chromatography to isolate the product. Yield optimization depends on temperature control (60–80°C), solvent polarity (e.g., THF/EtOH mixtures), and inert atmospheres (argon/nitrogen) .

Table 1 : Key Reaction Parameters

StepReagentsTemperatureCatalystYield Range
Benzamide formationBenzoyl chloride, Et₃N25–40°CNone65–75%
Isoxazole couplingIsoxazole derivative, Pd(OAc)₂80°CPd-based50–60%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR (¹H/¹³C) : Resolves fluorine coupling patterns (e.g., 3JHF^3J_{H-F} splitting in the benzamide ring) and confirms isoxazole proton environments .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 279.1) and isotopic clusters from fluorine atoms .
  • HPLC-PDA : Assesses purity (>98% required for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What are the primary biological targets or pathways associated with this compound?

Preliminary studies suggest interactions with:

  • Kinase inhibition : Potentially inhibits PI3K/AKT pathways due to structural similarity to triazolopyridazine analogs .
  • Calcium signaling : Isoxazole-containing benzamides (e.g., RO2959) block store-operated calcium entry (SOCE), impacting T-cell activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound’s derivatives?

Discrepancies in bond angles or packing motifs may arise from:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder modeling : Apply PART/SUMP restraints for flexible isoxazole substituents .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Example : A 2020 study resolved disorder in a thiazolo-benzamide analog by refining two conformers with 60:40 occupancy .

Q. What strategies improve the regioselectivity of isoxazole ring functionalization during synthesis?

  • Lewis acid catalysis : ZnCl₂ or BF₃·Et₂O directs electrophilic substitution to the 5-position of isoxazole .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., ring-opening) by shortening reaction time (<30 min) .
  • Computational modeling : DFT calculations predict favorable transition states for regioselective coupling .

Q. How do structural modifications (e.g., fluorine positioning) influence bioactivity compared to analogs?

Comparative studies with analogs like 2,6-difluoro-N-(thiazolo-phenyl)benzamide reveal:

  • Fluorine electronegativity : Enhances binding to hydrophobic kinase pockets (e.g., ∆G = −9.2 kcal/mol vs. −7.8 kcal/mol for non-fluorinated analogs) .
  • Isoxazole vs. triazole : Isoxazole improves metabolic stability (t₁/₂ = 4.2 h in liver microsomes vs. 1.8 h for triazole derivatives) .

Table 2 : Comparative Bioactivity Data

CompoundTarget IC₅₀ (PI3Kγ)Metabolic Stability (t₁/₂)
This compound12 nM4.2 h
2,6-Difluoro-N-(triazolyl)benzamide18 nM1.8 h

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response contradictions in enzyme inhibition assays?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values .
  • Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates in high-throughput screens .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 h) and monitor via LC-MS .
  • Plasma stability assays : Incubate with human plasma (4 h) and quantify parent compound loss .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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